Tazarotenic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tazarotenic acid methyl ester involves complex chemical processes. An efficient process for the preparation of tazarotene, which can be considered a precursor to its methyl ester derivative, starts from specific chemical compounds and utilizes palladium-mediated coupling reactions. This method is noted for its straightforward approach, employing cheap reagents and avoiding hazardous organometallic compounds, providing a foundation for the synthesis of tazarotenic acid methyl ester (Frigoli et al., 2005).

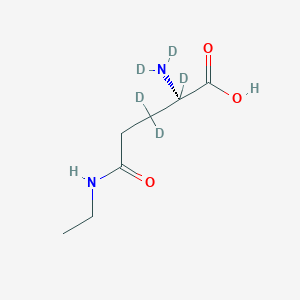

Molecular Structure Analysis

The molecular structure of tazarotenic acid and its derivatives is crucial for understanding its chemical and pharmacological properties. While specific analyses on the methyl ester form are scarce, studies on tazarotene and tazarotenic acid provide insight into the structural aspects that influence its activity, including the presence of a central core responsible for its interaction with retinoid receptors (Mansour, 2016).

Chemical Reactions and Properties

Tazarotenic acid methyl ester's chemical reactions and properties are influenced by its structure. The compound is metabolized to its active form, tazarotenic acid, by esterases in the body, which is further metabolized through oxidation to an inactive sulfoxide metabolite. This metabolic pathway highlights its chemical reactivity and the role of enzymes in its transformation (Attar et al., 2003).

Physical Properties Analysis

The physical properties of tazarotenic acid methyl ester, such as solubility, melting point, and crystalline structure, are pivotal for its formulation and application in dermatological products. Though detailed information on these properties is more readily available for tazarotene, understanding these physical aspects is essential for drug design and development processes.

Chemical Properties Analysis

The chemical properties of tazarotenic acid methyl ester, including its stability, reactivity, and interactions with other molecules, are fundamental to its effectiveness and safety as a therapeutic agent. Studies on tazarotene's degradation under various conditions provide insights into the stability and potential transformation products of its methyl ester derivative, which is crucial for ensuring the safety and efficacy of the compound (Singh et al., 2020).

Applications De Recherche Scientifique

Efficient Synthesis Process

Tazarotene is synthesized through an efficient process that compares favorably over previously reported procedures, utilizing cheap reagents without hazardous organometallic compounds. This synthesis involves key starting materials like 4,4-dimethyl-6-bromothiochromane S-oxide and employs a palladium-mediated coupling reaction, indicating a cost-effective and safer production method for pharmaceutical applications (Frigoli et al., 2005).

Metabolism and Biotransformation

Upon oral administration, tazarotene is rapidly converted to tazarotenic acid through esterase hydrolysis, which then undergoes further metabolism. Key enzymes involved in this process include Cytochrome P450 2C8 and flavin-containing monooxygenases, highlighting the drug's metabolic pathway and potential interactions with other medications (Attar et al., 2003).

Therapeutic Applications

Tazarotene shows efficacy in treating skin disorders such as psoriasis, acne vulgaris, and photoaging, primarily due to its ability to normalize keratinocyte differentiation and exhibit anti-inflammatory effects. It is often used in combination with other treatments like topical corticosteroids or phototherapy to enhance its therapeutic outcomes (Guenther, 2002).

Anticancer Potential

A phase 1 study of tazarotene in adults with advanced cancer explored its safety, toxicity, and pharmacokinetics, revealing a favorable toxicity profile compared to other retinoids and suggesting further investigation into its anticancer properties (Jones et al., 2003).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Tazarotenic Acid Methyl Ester can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl 4-bromobenzoate", "Ethyl 2-(1H-tetrazol-5-yl)acetate", "Sodium hydride", "2,4-Thiazolidinedione", "Benzene", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Potassium carbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-1-(tetrazol-5-yl)-1H-pyrrole-3-carboxylic acid ethyl ester by reacting Ethyl 2-(1H-tetrazol-5-yl)acetate with 2,4-Thiazolidinedione in the presence of Sodium hydride in dry Benzene.", "Step 2: Synthesis of Methyl 5-methyl-1-(tetrazol-5-yl)-1H-pyrrole-3-carboxylate by reacting the product from step 1 with Methyl 4-bromobenzoate in the presence of Potassium carbonate in dry DMF.", "Step 3: Synthesis of Tazarotenic Acid Methyl Ester by reacting the product from step 2 with Methanol in the presence of Hydrochloric acid and Sodium bicarbonate in dry Diethyl ether. The resulting product is then washed with water, dried over Sodium sulfate and purified." ] } | |

Numéro CAS |

1332579-70-0 |

Nom du produit |

Tazarotenic Acid Methyl Ester |

Formule moléculaire |

C₂₀H₁₉NO₂S |

Poids moléculaire |

337.44 |

Synonymes |

6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)

![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)